2-Oxoindolin-5-sulfonylchlorid

Übersicht

Beschreibung

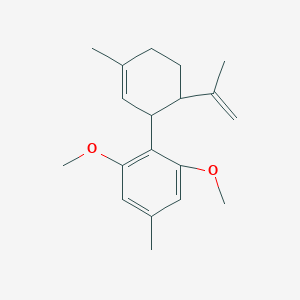

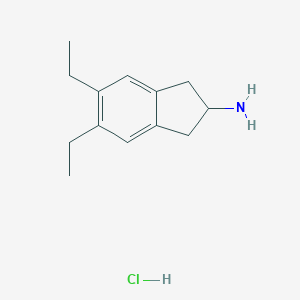

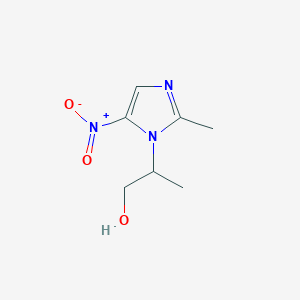

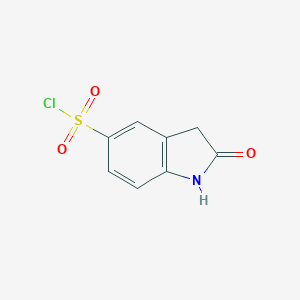

2-Oxoindoline-5-sulfonyl chloride, also known as 2-Oxoindoline-5-sulfonyl chloride, is a useful research compound. Its molecular formula is C8H6ClNO3S and its molecular weight is 231.66 g/mol. The purity is usually 95%.

The exact mass of the compound 2-Oxoindoline-5-sulfonyl chloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Oxoindoline-5-sulfonyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Oxoindoline-5-sulfonyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Synthese neuer Verbindungen

2-Oxoindolin-5-sulfonylchlorid wird als Ausgangsmaterial bei der Synthese verschiedener chemischer Verbindungen verwendet . Es ist ein vielseitiges Reagenz, das mit einer Vielzahl von Nukleophilen reagieren kann, um verschiedene Sulfonamidderivate zu bilden .

Entwicklung von Bruton's Tyrosinkinase-Inhibitoren

Eine der wichtigsten Anwendungen von this compound liegt in der Entwicklung von Bruton's Tyrosinkinase (BTK)-Inhibitoren . BTK ist ein vielversprechendes molekulares Ziel für verschiedene menschliche B-Zell-assoziierte Autoimmunerkrankungen, Entzündungen und hämatologische Malignome . Die pathogenen Veränderungen in verschiedenen Krebsgeweben hängen von mutiertem BTK für Zellproliferation und -überleben ab .

Potenzielle Antikrebsbehandlung

Die aus this compound synthetisierten Verbindungen haben vielversprechende Ergebnisse bei der Hemmung von BTK und nachgeschalteten Signalwegen gezeigt . Als ein potenter Inhibitor von Burkitt-Lymphomzellen sind diese Verbindungen vielversprechende Kandidaten für die Entwicklung neuartiger Chemotherapeutika .

Forschung zu Autoimmunerkrankungen

Aufgrund der Rolle von BTK bei B-Zell-assoziierten Autoimmunerkrankungen könnten die aus this compound abgeleiteten Verbindungen möglicherweise zur Behandlung dieser Erkrankungen eingesetzt werden .

Forschung zu entzündlichen Erkrankungen

In ähnlicher Weise könnten diese Verbindungen aufgrund der Beteiligung von BTK an Entzündungen auch auf ihr Potenzial zur Behandlung entzündlicher Erkrankungen untersucht werden .

Wirkmechanismus

Target of Action

The primary target of 2-Oxoindoline-5-sulfonyl chloride is Bruton’s Tyrosine Kinase (BTK) . BTK is a promising molecular target for several human B-cell-related autoimmune disorders, inflammation, and hematological malignancies . The pathogenic alterations in various cancer tissues depend on mutant BTK for cell proliferation and survival, and BTK is also overexpressed in a range of hematopoietic cells .

Mode of Action

It is known that the compound interacts with its target, btk, leading to inhibition of the kinase . This inhibition disrupts the signaling pathways that are critical for the survival and proliferation of certain cancer cells .

Biochemical Pathways

The inhibition of BTK by 2-Oxoindoline-5-sulfonyl chloride affects both the extrinsic and intrinsic pathways of apoptosis . BTK is critical for B-cell development, differentiation, and signaling . Therefore, its inhibition can lead to the premature death of BTK-deficient B lymphocytes .

Result of Action

The inhibition of BTK by 2-Oxoindoline-5-sulfonyl chloride results in the disruption of B-cell development and signaling, leading to the premature death of BTK-deficient B lymphocytes . This can result in a decrease in the proliferation of certain cancer cells, making 2-Oxoindoline-5-sulfonyl chloride a potential therapeutic agent for certain types of cancer .

Biochemische Analyse

Biochemical Properties

It has been used as a reactant in the synthesis of oxindole sulfonamide derivatives . These derivatives have shown promising inhibitory effects on Bruton’s Tyrosine Kinase (BTK), a key enzyme involved in B-cell development, differentiation, and signaling . The interaction between 2-Oxoindoline-5-sulfonyl chloride derivatives and BTK could be a potential area of study.

Cellular Effects

Its derivatives have shown selective cytotoxicity towards certain cancer cell lines . For instance, some derivatives have caused selective inhibition of Burkitt’s lymphoma RAMOS cells without significant cytotoxicity in non-BTK cancerous and non-cancerous cell lines .

Molecular Mechanism

Its derivatives have shown promising activity in inhibiting BTK and downstream signaling cascades

Eigenschaften

IUPAC Name |

2-oxo-1,3-dihydroindole-5-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClNO3S/c9-14(12,13)6-1-2-7-5(3-6)4-8(11)10-7/h1-3H,4H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYBNVKMJOOYPGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC(=C2)S(=O)(=O)Cl)NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00407111 | |

| Record name | 2-Oxoindoline-5-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00407111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

199328-31-9 | |

| Record name | 2-Oxoindoline-5-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00407111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Oxoindoline-5-sulphonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.